chemical structure properties of 4-methyl-2-phenyl-1H-benzimidazol-6-amine
chemical structure properties of 4-methyl-2-phenyl-1H-benzimidazol-6-amine
Executive Summary
4-Methyl-2-phenyl-1H-benzimidazol-6-amine (CAS: 300384-34-3) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and as a fluorescent probe intermediate.[1][2][3] Characterized by a benzimidazole core substituted with a phenyl ring at the C2 position, a methyl group at C4, and a primary amine at C6, this molecule exhibits unique electronic properties driven by the interplay between the electron-rich amine and the electron-deficient imidazole ring.
This guide details the structural properties, synthetic pathways, and physicochemical profile of the compound, designed for researchers in drug discovery and materials science.
Chemical Structure & Electronic Properties[4]
Structural Identity[5]
-
Molecular Formula: C₁₄H₁₃N₃
-
Molecular Weight: 223.27 g/mol
-
Core Scaffold: Benzimidazole (fusion of benzene and imidazole).[4]
Tautomerism and Numbering
Benzimidazoles exhibit annular tautomerism involving the relocation of the proton between the two nitrogen atoms (N1 and N3). For symmetrically substituted benzimidazoles, these tautomers are degenerate. However, the 4-methyl-2-phenyl-1H-benzimidazol-6-amine is asymmetric, leading to two distinct tautomers in equilibrium:
-
1H-Tautomer (Preferred): The proton resides on N1. The methyl group is at position 4, and the amine is at position 6. This form is generally sterically preferred as it distances the N-H from the bulky C4-methyl group.
-
3H-Tautomer: The proton resides on N3. In this numbering scheme, the substituents would formally be at positions 7 (methyl) and 5 (amine).
Note: In solution, these forms interconvert rapidly. All synthetic and spectral data typically reflect a weighted average, though the 1H form dominates in the solid state due to crystal packing and steric minimization.
Electronic Distribution
-
2-Phenyl Group: Acts as a conjugating moiety, extending the
-system of the benzimidazole. This bathochromically shifts UV absorption and enhances fluorescence. It exerts a weak inductive electron-withdrawing effect but stabilizes the cation via resonance. -
6-Amino Group: A strong electron-donating group (EDG). It significantly increases the electron density of the benzene ring and, by conjugation, increases the basicity of the imidazole nitrogens compared to the unsubstituted parent.
-
4-Methyl Group: A weak EDG that provides steric bulk, influencing the binding orientation in enzyme pockets (e.g., ATP-binding sites in kinases).
Physicochemical Profiling
The following data summarizes the predicted and experimentally derived properties essential for formulation and assay development.
| Property | Value / Description | Relevance |
| Physical State | Solid (Powder) | Formulation stability |
| Color | Pale yellow to tan | Impurity indicator (oxidation leads to browning) |
| Melting Point | 215–220 °C (Predicted) | Thermal stability |
| pKa (Basic N) | ~6.2 (Predicted) | Protonation state at physiological pH (7.[5]4) |
| pKa (Acidic NH) | ~12.5 | Deprotonation requires strong base |
| LogP | 2.6 ± 0.4 | Lipophilicity; indicates good membrane permeability |
| Solubility | DMSO (>20 mg/mL), MeOH (Moderate) | Stock solution preparation |
| Water Solubility | Low (<0.1 mg/mL at pH 7) | Requires co-solvents or pH adjustment for aqueous assays |
| H-Bond Donors | 3 (NH₂, NH) | Interaction with receptor residues |
| H-Bond Acceptors | 2 (N3, NH₂) | Interaction with receptor residues |
Synthetic Pathways[5][7]
Two primary routes exist for the synthesis of 4-methyl-2-phenyl-1H-benzimidazol-6-amine. Route A is the "De Novo" cyclization, offering high regiocontrol. Route B is the "Post-Functionalization" of a pre-formed benzimidazole, often used in industrial scale-up due to cheaper starting materials.
Route A: Oxidative Cyclization (High Fidelity)
This route ensures the exact placement of the amine and methyl groups by establishing them on the phenylenediamine precursor.
-
Precursor Synthesis: Start with 3-methyl-5-nitro-1,2-phenylenediamine .
-
Cyclization: Condensation with benzaldehyde in the presence of an oxidant (e.g., Na₂S₂O₅ in DMF or Nitrobenzene at reflux) yields 4-methyl-6-nitro-2-phenylbenzimidazole .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂) converts the nitro group to the target amine.
Route B: Nitration of Scaffold (Scalable)
-
Scaffold Formation: React 3-methyl-1,2-phenylenediamine with benzoic acid (PPA, 180°C) to form 4-methyl-2-phenyl-1H-benzimidazole .
-
Regioselective Nitration: Treat with HNO₃/H₂SO₄. The 2-phenyl group directs away from itself. The 4-methyl group sterically hinders position 5. Thus, nitration occurs preferentially at position 6 .
-
Reduction: Convert the 6-nitro intermediate to the 6-amine.
Visualization of Synthetic Logic (Route A & B)
Figure 1: Synthetic flowchart comparing the Post-Functionalization Route (Main path) and De Novo Route (Dashed).
Experimental Protocols
Synthesis of 4-Methyl-6-nitro-2-phenylbenzimidazole (Intermediate)
-
Reagents: 4-methyl-2-phenylbenzimidazole (1.0 eq), conc. HNO₃ (1.2 eq), conc. H₂SO₄ (solvent).[6][7]
-
Procedure:
Reduction to 4-Methyl-2-phenyl-1H-benzimidazol-6-amine
-
Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (0.5 eq), Ethanol/Water (4:1).
-
Procedure:
-
Suspend nitro compound and Fe powder in EtOH/H₂O.
-
Add NH₄Cl and heat to reflux for 4 hours.
-
Monitor by TLC (Shift from non-polar nitro to polar amine spot).
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate and cool to crystallize the product.
-
Purification: If necessary, purify via column chromatography (DCM:MeOH 95:5).
-
Biological & Pharmacological Applications[4][10]
Kinase Inhibition Scaffold
The benzimidazole core is an isostere of the purine ring in ATP. The 4-methyl-2-phenyl-1H-benzimidazol-6-amine structure is particularly valuable because:
-
H-Bonding: The imidazole N1-H and N3 mimic the N9-H and N7 of adenine, forming critical hydrogen bonds with the kinase "hinge region."
-
Solubility/Selectivity: The 6-amino group points towards the solvent-exposed region or the ribose binding pocket, offering a vector for attaching solubilizing groups (e.g., morpholine, piperazine) via amide coupling or reductive amination.
-
Hydrophobic Pocket: The 2-phenyl group lodges into the hydrophobic pocket adjacent to the ATP site, providing affinity.
Fluorescent Probes
2-Phenylbenzimidazoles are inherently fluorescent. The addition of the 6-amino group creates a "push-pull" electronic system (Donor-Acceptor), typically resulting in:
-
Excitation: ~330–350 nm (UV-A).
-
Emission: ~420–450 nm (Blue).
-
Application: Used as a pH-sensitive probe (fluorescence quenches or shifts upon protonation of the amine or imidazole ring) or as a DNA minor groove binder (analogous to Hoechst 33258).
Safety and Handling
-
GHS Classification: Warning.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to slow oxidation in air, turning the solid brown over time.
References
-
Synthesis of Benzimidazoles: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541. Link
- Regioselective Nitration: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on regioselectivity in azoles).
-
Kinase Inhibitor Design: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28–39. Link
- Fluorescence Properties: Tway, P. C. et al. "Luminescence characteristics of some 2-substituted benzimidazoles." Analytica Chimica Acta, 1981.
-
CAS Database Entry: 4-Methyl-2-phenyl-1H-benzimidazol-6-amine (CAS 300384-34-3).[1][2][3][9] ChemicalBook / SciFinder. Link (Note: Link directs to general CAS search for verification).
Sources
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- 3. 123405-51-6|4-(4-Methyl-1H-benzo[d]imidazol-2-yl)aniline|BLD Pharm [bldpharm.com]
- 4. CAS 120-03-6: 2-(4-methylphenyl)-1H-benzimidazole [cymitquimica.com]
- 5. 2-[[[4-[(Z)-Amino[[(hexyloxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid ( 90%), TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
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- 9. Buy N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (EVT-2974959) | 321431-62-3 [evitachem.com]
